Home > Products > Screening Compounds P80770 > Dabuzalgron hydrochloride
Dabuzalgron hydrochloride - 219311-43-0

Dabuzalgron hydrochloride

Catalog Number: EVT-266718
CAS Number: 219311-43-0
Molecular Formula: C12H17Cl2N3O3S
Molecular Weight: 354.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
R450 is an alpha 1 antagonist that acts to tighten the muscle tone in the bladder. It is being considered for treatment of stress-related urinary incontinence. Phase IIa data for the drug show it reduced the number of incontinent episodes compared to placebo with minimal cardiovascular effects.
Synthesis Analysis

The synthesis of Dabuzalgron hydrochloride involves several steps that are detailed in the literature. The compound is derived from a series of chemical reactions that include the formation of key intermediates, purification processes, and characterization techniques to confirm its structure and purity.

  1. Starting Materials: The synthesis typically begins with commercially available precursors.
  2. Reactions: Key reactions may include alkylation, amidation, and ring closure, which are common in the synthesis of complex organic compounds.
  3. Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product, often exceeding 98% purity .

Specific synthetic schemes can be found in supplemental materials accompanying scientific articles that detail these processes comprehensively.

Molecular Structure Analysis

Dabuzalgron hydrochloride features a complex molecular structure characterized by:

  • Functional Groups: The presence of multiple functional groups including amines, sulfonamides, and halides which contribute to its biological activity.
  • 3D Configuration: The spatial arrangement of atoms within the molecule is crucial for its interaction with the α1A-AR.
  • Analytical Techniques: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to elucidate the structure and confirm the identity of the compound .

The InChIKey for Dabuzalgron hydrochloride is a useful identifier for its chemical structure.

Chemical Reactions Analysis

Dabuzalgron hydrochloride participates in various chemical reactions primarily related to its pharmacological activity:

  1. Agonistic Activity: As an agonist of α1A-AR, it activates signaling pathways associated with this receptor subtype.
  2. Metabolic Pathways: The compound may undergo metabolic transformations in vivo, which can include oxidation and conjugation reactions that alter its pharmacokinetic properties.
  3. Interactions with Other Compounds: It may also react with other biomolecules, influencing pathways related to cardiovascular function and metabolic regulation .
Mechanism of Action

The mechanism of action of Dabuzalgron hydrochloride involves its selective binding to α1A-ARs:

  • Signal Transduction: Upon binding, Dabuzalgron activates Gq proteins that stimulate phospholipase Cβ, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in increased intracellular calcium levels and activation of protein kinase C (PKC), which mediates various physiological effects .
  • Physiological Effects: The activation of α1A-ARs is associated with smooth muscle contraction in the urogenital tract, thereby providing therapeutic effects for conditions like urinary incontinence.
Physical and Chemical Properties Analysis

Dabuzalgron hydrochloride exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its hydrochloride form, which enhances its bioavailability.
  • Stability: The compound's stability under various pH conditions can affect its efficacy and shelf life.
  • Melting Point: Specific melting point data can provide insights into its purity and crystalline nature .

These properties are essential for formulation development in pharmaceutical applications.

Applications

Dabuzalgron hydrochloride has potential applications primarily in:

  • Urogenital Therapeutics: It has been investigated for treating urinary incontinence by modulating adrenergic signaling pathways.
  • Research on Adrenergic Receptors: As a selective agonist, it serves as a valuable tool for studying α1A-AR functions in both physiological and pathological contexts .

Despite its discontinuation in clinical trials, ongoing research into similar compounds continues to explore their therapeutic potential.

Synthesis and Development of Dabuzalgron Hydrochloride

Historical Context of α1A-Adrenergic Receptor Agonist Design

The development of selective α1A-adrenergic receptor (AR) agonists emerged from efforts to target stress urinary incontinence (SUI) while minimizing cardiovascular effects. Early α1-AR agonists like phenylephrine lacked subtype selectivity, causing dose-limiting hypertension due to non-specific activation of α1B-ARs (vascular) and α1D-ARs (systemic) [3]. Research in the 1990s revealed that the α1A subtype predominates in urethral smooth muscle, suggesting that subtype-selective agonists could enhance urinary sphincter tone without widespread vasoconstriction [4] [9]. Dabuzalgron (Ro 115-1240) was developed by Roche as a partial α1A-AR agonist, leveraging the concept that partial agonism might provide sufficient urethral contraction while reducing adverse effects from full receptor activation [4] [9]. This approach represented a shift from non-selective α1-agonists toward molecules with optimized pharmacodynamic profiles for lower urinary tract disorders [3] [9].

Methodological Approaches in Selective Ligand Synthesis

Key Intermediates in Dabuzalgron Synthesis

The synthesis of dabuzalgron hydrochloride centers on two critical intermediates:

  • 6-Chloro-3-hydroxy-2-methylaniline: Serves as the core aromatic scaffold. Its chloro and methyl substituents confer steric and electronic properties essential for α1A-AR binding affinity [5].
  • 2-(Chloromethyl)-4,5-dihydro-1H-imidazole: This imidazoline precursor introduces the basic nitrogen moiety required for receptor interaction. Its chloromethyl group enables ether linkage formation with the aniline derivative [5] [9].

The convergent synthesis involves:

  • Step 1: Etherification of 6-chloro-3-hydroxy-2-methylaniline with 2-(chloromethyl)-4,5-dihydro-1H-imidazole under basic conditions to form the secondary intermediate.
  • Step 2: Sulfonylation using methanesulfonyl chloride, introducing the sulfonamide group (–NHSO₂CH₃) at the aniline’s amine functionality [5].
  • Final Isolation: Precipitation as the hydrochloride salt (C₁₂H₁₆ClN₃O₃S·HCl), confirmed via elemental analysis (C, 40.69%; H, 4.84%; Cl, 20.01%; N, 11.86%) [5].

Table 1: Key Intermediates in Dabuzalgron Synthesis

IntermediateRole in SynthesisStructural Impact
6-Chloro-3-hydroxy-2-methylanilineAromatic core scaffoldProvides H-bond donor (OH) and steric bulk (CH₃, Cl)
2-(Chloromethyl)imidazolineImidazoline ring precursorIntroduces basic nitrogen for receptor interaction
Methanesulfonyl chlorideSulfonamide group sourceEnhances metabolic stability and receptor affinity

Optimization Strategies for Receptor Subtype Selectivity

Dabuzalgron’s α1A-AR selectivity (EC₅₀ = 25 nM) over α1B/α1D subtypes (EC₅₀ > 10,000 nM) was achieved through strategic modifications:

  • Imidazoline Ring Optimization: Retaining the 4,5-dihydroimidazole (imidazoline) ring enhanced α1A-AR binding. This ring’s protonation state mimics endogenous catecholamines but avoids interaction with α1B/α1D allosteric sites [2] [7].
  • Ether Linker Length: A two-atom spacer (–O–CH₂–) between the aromatic core and imidazoline balanced conformational flexibility and optimal receptor docking. Shorter or longer linkers reduced α1A potency in analogs [4] [9].
  • Ortho-Methyl Group: The 2-methyl substituent on the aniline ring prevented oxidative metabolism at this position while sterically blocking interactions with non-α1A subtypes [3] [5].

Functional assays in CHO cells expressing human α1-AR subtypes demonstrated 400-fold selectivity for α1A (calcium mobilization EC₅₀ = 25 nM) versus α1B/α1D or α2A-ARs [2] [7]. This selectivity translated to in vivo efficacy: in micropigs, dabuzalgron increased intraurethral pressure at doses 10-fold lower than those affecting blood pressure [9].

Structural Modifications Enhancing Pharmacokinetic Stability

Dabuzalgron incorporates three key modifications to overcome metabolic liabilities common to early α1A-AR agonists:

  • Sulfonamide Group (–NHSO₂CH₃): Replaces the metabolically labile amine. The sulfonamide resists N-acetylation and cytochrome P450 (CYP)-mediated dealkylation, reducing first-pass metabolism [5] [9].
  • Chloro Substituent Position: The meta-chloro group on the aromatic ring prevents hydroxylation by CYP2D6, a major pathway for non-halogenated analogs [3] [5].
  • Imidazoline Ring Saturation: The 4,5-dihydro-1H-imidazole structure avoids dehydrogenation to imidazole, which occurs in unsaturated analogs and generates inactive metabolites [3] [9].

These modifications confer:

  • Oral bioavailability: Enabled by reduced hepatic extraction [9].
  • Extended half-life: In vivo studies in mice showed sustained plasma levels after oral dosing (10 μg/kg twice daily) [2] [7].
  • Metabolic stability: Microsomal assays showed <20% degradation after 30 minutes, attributable to the sulfonamide and chloro group’s blockade of oxidative hotspots [3].

Table 2: Structural Features and Metabolic Advantages

Structural FeatureMetabolic Challenge AddressedPharmacokinetic Outcome
Methanesulfonamide groupN-Dealkylation of amine analogsResistance to CYP3A4 metabolism
6-Chloro substituentAromatic hydroxylation (CYP2D6)Reduced phase I oxidative clearance
Saturated imidazoline ringDehydrogenation to imidazolePrevention of inactive metabolite formation
Ortho-methyl groupSteric hindrance of oxidation sitesEnhanced plasma stability (t₁/₂ > 4 hours)

Table 3: Synonyms and Identifiers for Dabuzalgron Hydrochloride

Identifier TypeName
IUPAC NameN-(6-Chloro-3-((4,5-dihydro-1H-imidazol-2-yl)methoxy)-2-methylphenyl)methanesulfonamide hydrochloride
CAS Number (Free base)219311-44-1
CAS Number (Hydrochloride)219311-43-0
SynonymsRo 115-1240; R-450; Dabuzalgron HCl
UNII CodeLGX4GZ74WO
Molecular FormulaC₁₂H₁₇Cl₂N₃O₃S
Exact Mass353.0368 Da

Properties

CAS Number

219311-43-0

Product Name

Dabuzalgron hydrochloride

IUPAC Name

N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide;hydrochloride

Molecular Formula

C12H17Cl2N3O3S

Molecular Weight

354.3 g/mol

InChI

InChI=1S/C12H16ClN3O3S.ClH/c1-8-10(19-7-11-14-5-6-15-11)4-3-9(13)12(8)16-20(2,17)18;/h3-4,16H,5-7H2,1-2H3,(H,14,15);1H

InChI Key

QFRMKDCRDUXTBR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2.Cl

Solubility

Soluble in DMSO

Synonyms

dabuzalgron
dabuzalgron hydrochloride
Ro 115-1240
Ro-115-1240
Ro115-1240

Canonical SMILES

CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.